molecular formula C18H29NO4 B13722324 4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B13722324
M. Wt: 323.4 g/mol
InChI Key: QGOMCBBFHNNIPE-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyclopropylmethyl group, and a bicyclo[2.2.2]octane core. It is primarily used in organic synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid typically involves multiple steps. One common method includes the protection of an amine group with a Boc group, followed by the introduction of the cyclopropylmethyl group. The bicyclo[2.2.2]octane core is then constructed through a series of cyclization reactions. The reaction conditions often involve the use of organic solvents such as methanol and reagents like potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine group.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing a reactive amine that can participate in further chemical reactions. The bicyclo[2.2.2]octane core provides structural rigidity, making the compound a valuable scaffold in molecular design .

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid
  • 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • 4-((tert-Butoxycarbonyl)amino)methylcyclohexanecarboxylic acid

Uniqueness

The uniqueness of 4-((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid lies in its combination of a Boc-protected amine, a cyclopropylmethyl group, and a bicyclo[2.2.2]octane core. This combination provides a balance of stability and reactivity, making it a versatile compound in various fields of research and industry .

Properties

Molecular Formula

C18H29NO4

Molecular Weight

323.4 g/mol

IUPAC Name

4-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]bicyclo[2.2.2]octane-1-carboxylic acid

InChI

InChI=1S/C18H29NO4/c1-16(2,3)23-15(22)19(12-13-4-5-13)18-9-6-17(7-10-18,8-11-18)14(20)21/h13H,4-12H2,1-3H3,(H,20,21)

InChI Key

QGOMCBBFHNNIPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)C23CCC(CC2)(CC3)C(=O)O

Origin of Product

United States

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